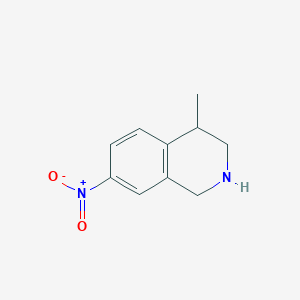
4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methyl group at the 4th position and a nitro group at the 7th position on the tetrahydroisoquinoline scaffold. The tetrahydroisoquinoline core is a significant structural motif in many natural and synthetic compounds, known for its pharmacological properties .
准备方法
The synthesis of 4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For the specific synthesis of this compound, nitration and methylation steps are incorporated into the synthetic pathway. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing catalysts and controlled environments to ensure consistency .
化学反应分析
4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or iron in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further explored for their biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and as an antimicrobial agent.
作用机制
The mechanism of action of 4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1st position, studied for its neuroprotective properties.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: A derivative with a nitro group at the 7th position, similar to the compound but lacking the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
179175-61-2 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-11-6-8-4-9(12(13)14)2-3-10(7)8/h2-4,7,11H,5-6H2,1H3 |
InChI 键 |
OBIZZDYGPPQUAX-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC2=C1C=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

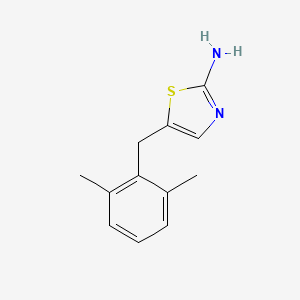
![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)
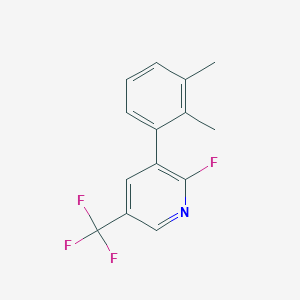
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)
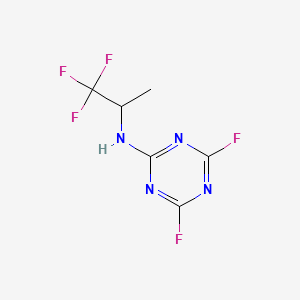

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
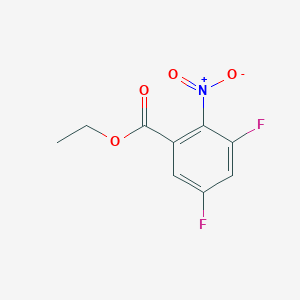
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)

![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)
